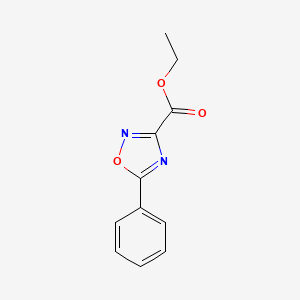

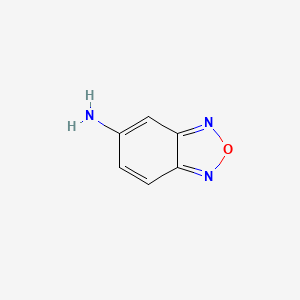

![molecular formula C12H15N3O4 B1308594 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 877790-46-0](/img/structure/B1308594.png)

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related spirocyclic compounds is discussed in the provided papers. For example, the asymmetric synthesis of a branched-chain analogue of azapyranoses from a 5-allylic derivative of 5-nitro-1,3-dioxane is described, which involves a palladium(0)-catalyzed reaction followed by several steps to obtain the piperidinone with good enantiomeric excess . Another paper outlines the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, indicating that the synthesis of spirocyclic compounds can be achieved through accessible starting materials . Additionally, the asymmetric synthesis of 1-azaspiro[4.5]decanes via intramolecular dipolar cycloaddition of nitrones is reported, showcasing a method that could potentially be adapted for the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of two or more rings that are connected through a single shared atom. The papers do not directly analyze the molecular structure of this compound, but they do provide insights into the structural features of similar compounds. For instance, the asymmetric synthesis of piperidinones and azaspirodecanes involves the formation of spirocyclic frameworks with high diastereocontrol, which is crucial for the biological activity and pharmacokinetic properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spirocyclic compounds are complex and require precise control over reaction conditions to achieve the desired stereochemistry. The palladium(0)-catalyzed reaction mentioned in one of the papers is an example of a key step in the synthesis of such compounds, which can lead to further functionalization and transformation into the target molecule . The intramolecular dipolar cycloaddition of nitrones is another reaction that can be used to construct the spirocyclic core with high stereocontrol .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed in the provided papers, the properties of spirocyclic compounds in general can be inferred. These compounds often exhibit unique chemical reactivity due to their strained ring systems and can possess interesting physical properties such as solubility and melting points that are influenced by their rigid structures. The presence of a nitro group and a pyridinyl moiety in the compound suggests that it may have electron-withdrawing properties and could participate in various chemical reactions, such as nucleophilic substitution or reduction .

Applications De Recherche Scientifique

Structural Elucidation and Antitubercular Applications

A significant study on the structural elucidation of a closely related antitubercular drug candidate highlights the importance of this compound class in medicinal chemistry. The study focused on BTZ043, a promising antitubercular drug, revealing its complex chiral structure and the dynamics of its conformers. This research underscores the potential of such compounds in developing treatments for tuberculosis, showcasing the intricate relationship between structure and activity in drug design (Richter et al., 2022).

Synthetic Chemistry and Materials Science

Another facet of research on this compound involves its synthesis and the exploration of its derivatives for various applications. Studies have delved into stereocontrolled preparation techniques and the physicochemical properties of derivatives, highlighting the versatility of this chemical backbone in synthesizing complex molecular structures (Overman & Rishton, 2003). Additionally, research has demonstrated the growth-regulating activity of derivatives, indicating potential applications in agriculture or biotechnology (Sharifkanov et al., 2001).

Antibacterial and Antioxidant Activities

Investigations into the antibacterial and antioxidant properties of compounds within this class have shown promising results. For instance, derivatives have been evaluated for their efficacy against various bacterial strains and their potential antioxidant activities, suggesting applications in pharmaceuticals and cosmetics (Natarajan et al., 2021). This research area explores the bioactive potential of these compounds, contributing to the development of new therapeutic agents.

Imaging and Diagnostic Applications

Furthermore, derivatives of this compound have been explored for their potential as imaging agents, particularly in positron emission tomography (PET). Studies on fluorine-labeled derivatives highlight the ability of these compounds to target specific receptors, offering insights into their application in diagnosing and monitoring various diseases, including tumors (Xie et al., 2015).

Analyse Biochimique

Biochemical Properties

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are key components in the necroptosis signaling pathway . These interactions suggest that this compound may have therapeutic potential in treating diseases associated with necroptosis.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of δ opioid receptors, which are involved in neurological and psychiatric disorders . Additionally, it inhibits permeability transition pores, which play a crucial role in mitochondrial function . These effects highlight the compound’s potential impact on cell function and health.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It acts as an inhibitor of RIPK1 and RIPK3 by binding to their active sites, thereby preventing their activation and subsequent signaling . This inhibition leads to a reduction in necroptosis, a form of programmed cell death. Additionally, the compound’s interaction with δ opioid receptors suggests a potential role in modulating pain and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in certain tissues, such as the liver and kidneys, are influenced by these interactions. This distribution pattern is important for determining its therapeutic and toxicological profiles.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to mitochondria, where it can inhibit permeability transition pores and modulate mitochondrial function . Understanding its subcellular distribution is essential for elucidating its mechanism of action.

Propriétés

IUPAC Name |

8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c16-15(17)10-1-2-11(13-9-10)14-5-3-12(4-6-14)18-7-8-19-12/h1-2,9H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLMJCKWDMDLTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=NC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402336 |

Source

|

| Record name | 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877790-46-0 |

Source

|

| Record name | 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

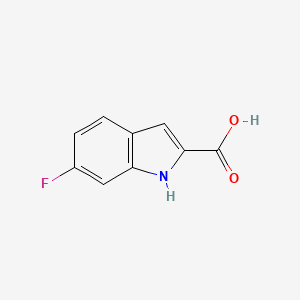

![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)

![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)

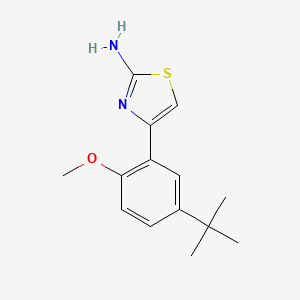

![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)

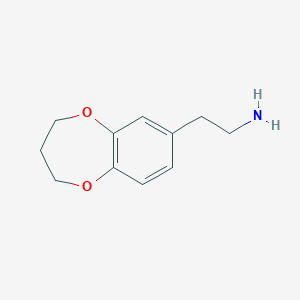

![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)